S-Methyl-N,N-diethylthiocarbamate Sulfone

説明

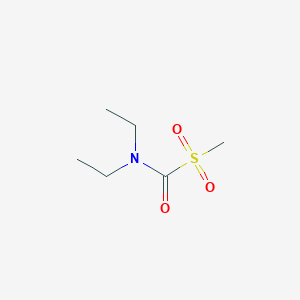

Structure

3D Structure

特性

IUPAC Name |

N,N-diethyl-1-methylsulfonylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-4-7(5-2)6(8)11(3,9)10/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFGLFAEBISDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393576 | |

| Record name | S-Methyl-N,N-diethylthiocarbamate Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155514-79-7 | |

| Record name | S-Methyl-N,N-diethylthiocarbamate Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to S-Methyl-N,N-diethylthiocarbamate Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-N,N-diethylthiocarbamate Sulfone, also known as DETC-Me sulfone, is a dioxygenated metabolite of the alcohol-aversive drug disulfiram.[1][2] This compound has garnered significant interest in the scientific community due to its potent and irreversible inhibition of aldehyde dehydrogenase (ALDH), particularly the mitochondrial isoform ALDH2.[3][4] ALDH2 is the primary enzyme responsible for the detoxification of acetaldehyde, a toxic metabolite of ethanol. Inhibition of ALDH2 leads to the accumulation of acetaldehyde, causing the unpleasant physiological effects associated with the disulfiram-alcohol reaction. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, biological activity, and the experimental protocols used to characterize its function.

Chemical and Physical Properties

This compound is a sulfur-containing organic compound.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 155514-79-7 | [6] |

| Molecular Formula | C₆H₁₃NO₃S | [6] |

| Molecular Weight | 179.24 g/mol | [6] |

| Appearance | White solid (presumed) | Inferred from similar compounds |

| Purity | ≥98% (commercially available) | [6] |

Biological Activity and Mechanism of Action

The primary biological role of this compound is the potent inhibition of aldehyde dehydrogenase 2 (ALDH2).[3][4]

Inhibition of Aldehyde Dehydrogenase 2 (ALDH2)

This compound is an irreversible and time-dependent inhibitor of the low Kₘ mitochondrial ALDH2.[3][4] The inhibition of ALDH2 by this metabolite is significantly more potent than that of the parent drug, disulfiram.[3][4]

The table below summarizes the inhibitory potency of this compound against rat liver mitochondrial ALDH2 under various conditions.

| Inhibitor | Condition | IC₅₀ (µM) | Reference |

| This compound | in vitro (detergent-solubilized mitochondria) | 0.53 ± 0.11 | [5][7] |

| This compound | in vitro (detergent-solubilized mitochondria) | 0.42 ± 0.04 | [3][4] |

| This compound | in vitro (with 50 µM glutathione) | 6.3 | [5][7] |

| This compound | in vitro (intact mitochondria) | 9.2 ± 3.6 | [5][7] |

| This compound | in vitro | 3.8 | [1][8] |

| Disulfiram | in vitro (detergent-solubilized mitochondria) | 7.4 ± 1.0 | [5][7] |

| Disulfiram | in vitro (detergent-solubilized mitochondria) | 7.5 ± 1.2 | [3][4] |

IC₅₀ values are presented as mean ± standard deviation.

Mechanism of Irreversible Inhibition

The inhibition of ALDH2 by this compound follows pseudo-first-order kinetics, with a half-life of inactivation of approximately 2.1 to 3.5 minutes at a concentration of 0.6 µM.[3][4][5][7] The irreversible nature of the inhibition is demonstrated by the inability to restore enzyme activity upon dilution of the inhibited enzyme.[3][4][5][7] The proposed mechanism involves the covalent modification of a cysteine residue within the active site of ALDH2.[9]

The enzyme's substrate, acetaldehyde, and its cofactor, NAD⁺, offer protection against inhibition by this compound, suggesting that the inhibitor binds at or near the active site.[3][4]

Reactivity with Thiols

This compound is highly reactive towards cellular thiols, such as glutathione (GSH).[5][7] The presence of GSH significantly reduces the inhibitory potency of the sulfone, suggesting that it can be readily detoxified by conjugation with glutathione.[5][7] This high reactivity may limit its systemic efficacy unless it is formed in close proximity to its target enzyme.[5][7]

Signaling and Metabolic Pathways

Metabolic Pathway of Disulfiram

This compound is a downstream metabolite in the complex metabolic pathway of disulfiram. The pathway involves several enzymatic steps, including reduction, methylation, and oxidation.

Caption: Metabolic pathway of disulfiram to its active metabolites.

Inhibition of ALDH2 Workflow

The experimental workflow to determine the inhibitory effect of this compound on ALDH2 typically involves the isolation of mitochondria, incubation with the inhibitor, and subsequent measurement of enzyme activity.

Caption: Experimental workflow for ALDH2 inhibition assay.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible two-step synthesis can be inferred from the synthesis of its precursor and general methods for the oxidation of sulfides to sulfones.

Step 1: Synthesis of S-Methyl-N,N-diethylthiocarbamate (Precursor)

This protocol is adapted from the synthesis of the related dithiocarbamate.

-

Dissolve sodium N,N-diethyldithiocarbamate in a suitable solvent such as ethanol or dimethylformamide.

-

Add methyl iodide dropwise to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield S-Methyl-N,N-diethylthiocarbamate.

Step 2: Oxidation to this compound

This protocol is based on general methods for the oxidation of sulfides to sulfones.

-

Dissolve S-Methyl-N,N-diethylthiocarbamate in a suitable solvent, such as dichloromethane or chloroform.

-

Cool the solution in an ice bath.

-

Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (at least 2 equivalents), dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Isolation of Rat Liver Mitochondria

This protocol is a generalized procedure based on differential centrifugation.[2][3][10][11][12]

-

Euthanize a rat according to approved animal welfare protocols.

-

Perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver and place it in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Mince the liver tissue and homogenize using a Dounce homogenizer with a loose-fitting pestle.

-

Centrifuge the homogenate at low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for subsequent assays.

-

Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

Aldehyde Dehydrogenase (ALDH2) Activity Assay

This is a general spectrophotometric assay to measure ALDH activity.[1][5][9][13][14]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8) containing NAD⁺ (e.g., 2.5 mM) and a substrate such as acetaldehyde (e.g., 10 mM).

-

Enzyme Preparation: Dilute the isolated mitochondrial suspension to a suitable protein concentration in the reaction buffer.

-

Inhibition Assay:

-

Pre-incubate the mitochondrial preparation with varying concentrations of this compound for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

A control sample without the inhibitor should be run in parallel.

-

-

Measurement:

-

Initiate the enzymatic reaction by adding the substrate (acetaldehyde) to the pre-incubated mixture.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the reduction of NAD⁺ to NADH.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each concentration of the inhibitor relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a potent, irreversible inhibitor of mitochondrial ALDH2 and a key active metabolite of disulfiram. Its high reactivity and significant inhibitory capacity underscore its importance in the pharmacological effects of disulfiram. Further research into the precise molecular interactions between this sulfone and ALDH2 could provide valuable insights for the development of new therapeutics targeting aldehyde metabolism. The experimental protocols and data presented in this guide offer a foundational resource for researchers in pharmacology, toxicology, and drug development.

References

- 1. sciencellonline.com [sciencellonline.com]

- 2. Isolating Liver Mitochondria by Differential Centrifugation [bio-protocol.org]

- 3. agilent.com [agilent.com]

- 4. S-methyl N,N-diethylthiocarbamate sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [bio-protocol.org]

- 6. scbt.com [scbt.com]

- 7. S-methyl-N,N-diethylthiocarbamate sulfoxide and this compound, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-methyl N,N-diethylthiolcarbamate sulfone, an in vitro and in vivo inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase [pubmed.ncbi.nlm.nih.gov]

- 9. abcam.co.jp [abcam.co.jp]

- 10. A protocol for the parallel isolation of intact mitochondria from rat liver, kidney, heart, and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A procedure for the rapid preparation of mitochondria from rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bioworlde.com [bioworlde.com]

An In-depth Technical Guide to S-Methyl-N,N-diethylthiocarbamate Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-N,N-diethylthiocarbamate Sulfone, also known as DETC-Me sulfone, is a sulfur-containing organic compound and a dioxygenated metabolite of Disulfiram.[1][2] It is recognized primarily for its potent and irreversible inhibition of aldehyde dehydrogenase (ALDH), a critical enzyme in alcohol metabolism.[3][4] This technical guide provides a comprehensive overview of the structure, properties, and known biological activities of this compound, intended for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Properties

This compound is characterized by a central carbonyl group bonded to a diethylamine moiety and a methylsulfonyl group. Its chemical structure and key physicochemical properties are summarized below.

Structure Diagram

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference(s) |

| Molecular Formula | C6H13NO3S | [5] |

| Molecular Weight | 179.24 g/mol | [5] |

| CAS Number | 155514-79-7 | [5] |

| Appearance | Pale Yellow Oil | |

| SMILES | CCN(CC)C(=O)S(=O)(=O)C | |

| Purity | Typically ≥98% (commercial sources) | [1] |

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of this compound is its potent inhibition of aldehyde dehydrogenase (ALDH), particularly the mitochondrial low Km isoform (ALDH2).[3][4]

The mechanism of inhibition is irreversible and time-dependent.[6][7] The sulfone acts as a reactive metabolite that covalently modifies the enzyme, leading to its inactivation.[3] This inhibitory effect is significantly more potent than that of its parent compound, Disulfiram.[6]

Table 2: In Vitro and In Vivo Inhibitory Activity against Rat Liver Mitochondrial Low Km ALDH

| Parameter | Value | Conditions | Reference(s) |

| IC50 (in vitro) | 3.8 µM | [8] | |

| IC50 (in vitro) | 0.42 ± 0.04 µM | [6] | |

| IC50 (in vitro, with 50 µM Glutathione) | 6.3 µM | Presence of glutathione | [7] |

| ID50 (in vivo) | 170 µmol/kg (31 mg/kg) | [8] | |

| Half-life of ALDH inactivation | 2.1 min | at 0.6 µM concentration | [6] |

| Maximum Inhibition (in vivo) | 60% | 8 hours post-administration | [8] |

The inhibitory potency of this compound is attenuated by the presence of glutathione (GSH) and the enzyme's cofactor, NAD.[6][7] This suggests that the sulfone is highly reactive towards cellular thiols.[7]

It is important to distinguish the biological activities of the sulfone from its sulfoxide analog, S-Methyl-N,N-diethylthiocarbamate Sulfoxide (DETC-MeSO). While both are metabolites of Disulfiram and inhibit ALDH, DETC-MeSO has been reported to exhibit neuroprotective effects through antagonism of NMDA receptors and modulation of ER stress pathways. Current scientific literature does not attribute these neuroprotective activities to the sulfone. The high reactivity of the sulfone may preclude it from reaching these targets in a biological system.[7]

Diagram: Biological Activity of this compound

Caption: Mechanism of ALDH inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific ALDH inhibition assays for this compound are not extensively detailed in the available literature. However, based on general methodologies, the following outlines can be provided.

Synthesis of this compound (Generalized)

The synthesis of this compound would typically involve the oxidation of its corresponding sulfide precursor, S-Methyl-N,N-diethylthiocarbamate.

Diagram: Generalized Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Methodology:

-

Dissolution: The starting material, S-Methyl-N,N-diethylthiocarbamate, is dissolved in a suitable organic solvent (e.g., dichloromethane, chloroform).

-

Oxidation: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution, typically in a stoichiometric excess to ensure complete conversion to the sulfone. The reaction is often carried out at reduced temperatures to control its exothermicity.

-

Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the mixture is washed with a reducing agent solution (e.g., sodium sulfite) to quench the excess oxidant, followed by washes with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the pure this compound.

-

Characterization: The final product is characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay (Generalized)

The inhibitory activity of this compound on ALDH is typically assessed by monitoring the enzyme-catalyzed production of NADH from NAD+ in the presence of an aldehyde substrate.

Methodology:

-

Reagent Preparation:

-

Buffer: A suitable buffer (e.g., sodium pyrophosphate) is prepared at the optimal pH for the enzyme.

-

Enzyme Solution: A stock solution of purified ALDH is prepared and diluted to the desired concentration.

-

Substrate Solution: A stock solution of the aldehyde substrate (e.g., acetaldehyde) is prepared.

-

Cofactor Solution: A stock solution of NAD+ is prepared.

-

Inhibitor Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

-

Assay Procedure:

-

In a microplate well, the buffer, NAD+ solution, and the inhibitor solution (or vehicle control) are added.

-

The enzyme solution is then added, and the mixture is pre-incubated to allow for the interaction between the inhibitor and the enzyme.

-

The reaction is initiated by the addition of the substrate solution.

-

The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a microplate reader.

-

-

Data Analysis:

-

The initial rate of the reaction is calculated for each inhibitor concentration.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the vehicle control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Conclusion

This compound is a potent, irreversible inhibitor of aldehyde dehydrogenase. Its high reactivity, particularly towards thiols, is a key feature of its mechanism of action. While it is a significant metabolite of Disulfiram, it is important for researchers to differentiate its biological profile from that of its sulfoxide counterpart, as current evidence does not support a role for the sulfone in broader signaling pathways such as those involved in neuroprotection. Further research is warranted to fully elucidate its complete pharmacological profile and potential therapeutic applications.

References

- 1. The disulfiram metabolites S-methyl-N,N-diethyldithiocarbamoyl sulfoxide and S-methyl-N,N-diethylthiocarbamoyl sulfone irreversibly inactivate betaine aldehyde dehydrogenase from Pseudomonas aeruginosa, both in vitro and in situ, and arrest bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [lgcstandards.com]

- 3. S-methyl N,N-diethylthiocarbamate sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-methyl N,N-diethylthiolcarbamate sulfone, an in vitro and in vivo inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Recognition of a disulfiram ethanol reaction in the emergency department is not always straightforward - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recognition of a disulfiram ethanol reaction in the emergency department is not always straightforward | PLOS One [journals.plos.org]

Synthesis of S-Methyl-N,N-diethylthiocarbamate Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of S-Methyl-N,N-diethylthiocarbamate Sulfone, a significant metabolite of disulfiram and a potent inhibitor of aldehyde dehydrogenase (ALDH). This document details the chemical reactions, experimental procedures, and relevant quantitative data for the synthesis of the thiocarbamate precursor and its subsequent oxidation to the target sulfone. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is a dioxygenated metabolite of disulfiram (marketed as Antabuse), a drug used for the management of chronic alcoholism. It is a highly potent and irreversible inhibitor of the mitochondrial enzyme aldehyde dehydrogenase (ALDH2), the primary enzyme responsible for the oxidation of acetaldehyde. The accumulation of acetaldehyde following alcohol consumption in the presence of an ALDH2 inhibitor leads to the unpleasant physiological effects associated with the disulfiram-ethanol reaction. Understanding the synthesis of this key metabolite is crucial for studying its pharmacological effects and for the development of new therapeutic agents.

This guide outlines a two-step synthetic pathway commencing with the preparation of the precursor, S-Methyl-N,N-diethylthiocarbamate, followed by its oxidation to the final sulfone product.

Synthetic Pathway

The synthesis of this compound is typically achieved in two main steps:

-

Synthesis of S-Methyl-N,N-diethylthiocarbamate: This step involves the reaction of a suitable N,N-diethylthiocarbamoyl precursor with a methylating agent.

-

Oxidation to this compound: The synthesized thiocarbamate is then oxidized to the corresponding sulfone using an appropriate oxidizing agent.

Experimental Protocols

The following protocols are based on established methods for the synthesis of thiocarbamates and their subsequent oxidation to sulfones.

Synthesis of S-Methyl-N,N-diethylthiocarbamate

Materials:

-

Diethylamine

-

Carbon Disulfide (CS₂)

-

Methyl Iodide (CH₃I)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, a solution of diethylamine in dichloromethane is prepared.

-

To this cooled solution, an equimolar amount of carbon disulfide is added dropwise while maintaining the temperature at 0-5 °C.

-

An aqueous solution of sodium hydroxide is then added to the reaction mixture to form the sodium salt of N,N-diethyldithiocarbamate.

-

Following salt formation, an equimolar amount of methyl iodide is added, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude S-Methyl-N,N-diethylthiocarbamate, which can be purified by vacuum distillation or column chromatography.

Synthesis of this compound

Materials:

-

S-Methyl-N,N-diethylthiocarbamate

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

S-Methyl-N,N-diethylthiocarbamate is dissolved in dichloromethane in a round-bottom flask and cooled in an ice bath.

-

A solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane is added dropwise to the thiocarbamate solution, maintaining the temperature below 5 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes key quantitative data associated with the biological activity of this compound as an inhibitor of aldehyde dehydrogenase.

| Parameter | Value | Species | Enzyme Source | Reference |

| IC₅₀ | 3.8 µM | Rat | Liver Mitochondrial Low Kₘ ALDH2 | [1] |

| ID₅₀ | 170 µmol/kg (31 mg/kg) | Rat | In vivo | [1] |

| Maximum Inhibition | 60% | Rat | In vivo (8 hr post-administration) | [1] |

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The described two-step process, involving the formation of a thiocarbamate precursor followed by oxidation, is a reliable method for obtaining the target compound. The provided protocols and data are intended to aid researchers in the preparation of this potent ALDH2 inhibitor for further pharmacological and toxicological studies. Adherence to standard laboratory safety procedures is paramount when handling the reagents and performing the reactions outlined in this document.

References

S-Methyl-N,N-diethylthiocarbamate Sulfone: An In-depth Technical Guide on a Key Disulfiram Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfiram, a cornerstone in the aversion therapy for alcohol use disorder, exerts its pharmacological effect through a complex metabolic cascade that produces several active metabolites. Among these, S-methyl-N,N-diethylthiocarbamate sulfone (DETC-Me sulfone) has been identified as a potent, irreversible inhibitor of aldehyde dehydrogenase (ALDH), the enzyme responsible for the oxidation of acetaldehyde. The accumulation of acetaldehyde following alcohol consumption leads to the unpleasant physiological reactions that deter further drinking. This technical guide provides a comprehensive overview of this compound, detailing its metabolic pathway, quantitative data on its enzyme inhibitory activity, and the experimental protocols employed in its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Introduction

Disulfiram (tetraethylthiuram disulfide) has been utilized for decades as an alcohol-aversive agent. Its therapeutic action is not a direct effect of the parent drug but rather the result of its biotransformation into active metabolites that potently inhibit aldehyde dehydrogenase (ALDH). The primary consequence of ALDH inhibition is the accumulation of acetaldehyde, a toxic metabolite of ethanol, leading to the characteristic disulfiram-ethanol reaction (DER). Understanding the metabolic pathway of disulfiram and the specific roles of its various metabolites is crucial for optimizing its therapeutic use and exploring potential new applications. This guide focuses on this compound, a key downstream metabolite that has demonstrated significant potency in inhibiting ALDH.

Metabolic Pathway of Disulfiram

The biotransformation of disulfiram is a multi-step process involving several enzymatic reactions. The pathway leading to the formation of this compound is outlined below.

Upon oral administration, disulfiram is rapidly reduced to diethyldithiocarbamate (DDC). DDC is then methylated by S-adenosyl-L-methionine (SAMe)-dependent methyltransferases, such as thiopurine methyltransferase (TPMT), to form S-methyl-N,N-diethyldithiocarbamate (MeDDC). MeDDC undergoes further metabolism, including oxidation steps catalyzed by cytochrome P450 enzymes, particularly CYP2E1.[1] This leads to the formation of S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO), which is a potent ALDH inhibitor itself. Subsequent oxidation of the sulfoxide yields the highly reactive this compound (DETC-Me sulfone).[1]

Quantitative Data: Aldehyde Dehydrogenase Inhibition

This compound is a highly potent inhibitor of the low Km mitochondrial aldehyde dehydrogenase (ALDH2), the primary enzyme responsible for acetaldehyde metabolism. The following tables summarize the available quantitative data on its inhibitory activity.

| Compound | Organism/Enzyme Source | IC50 (µM) | Reference |

| This compound | Rat Liver Mitochondrial ALDH | 0.42 ± 0.04 | [2] |

| Rat Liver Mitochondrial ALDH | 0.53 ± 0.11 | [1] | |

| Rat Liver Mitochondrial ALDH2 | 3.8 | [3] | |

| S-Methyl-N,N-diethylthiocarbamate Sulfoxide | Rat Liver Mitochondrial ALDH | 0.93 ± 0.04 | [1] |

| Disulfiram | Rat Liver Mitochondrial ALDH | 7.5 ± 1.2 | [2] |

| Rat Liver Mitochondrial ALDH | 7.4 ± 1.0 | [1] |

Table 1: In Vitro Inhibitory Potency (IC50) against Aldehyde Dehydrogenase.

| Compound | Animal Model | ID50 (µmol/kg) | Reference |

| This compound | Rat | 170 | [3] |

Table 2: In Vivo Inhibitory Potency (ID50) against Aldehyde Dehydrogenase.

The data clearly indicates that this compound is a more potent inhibitor of ALDH2 in vitro compared to its precursor, the sulfoxide, and the parent drug, disulfiram.[1][2] The inhibition by the sulfone is time-dependent and irreversible.[2] One study reported a half-life of inactivation of 2.1 minutes at a concentration of 0.6 µM.[2]

Pharmacokinetics

Detailed pharmacokinetic studies specifically characterizing this compound in humans are limited. One study in rats reported that the sulfone metabolite could not be detected in plasma after administration of its precursor, S-methyl-N,N-diethylthiocarbamate sulfoxide.[3] This suggests that the sulfone may be highly reactive and short-lived in vivo, or that its plasma concentrations are below the limit of detection of the analytical methods used.[1][3] Its high reactivity with cellular constituents like glutathione may contribute to its rapid clearance from circulation.[1]

Experimental Protocols

In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay

A common method to determine the inhibitory potency of compounds like this compound on ALDH is a spectrophotometric assay.

Principle: The activity of ALDH is measured by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of a substrate, typically acetaldehyde. The inhibitor is pre-incubated with the enzyme, and the reduction in the rate of NADH formation is quantified to determine the IC50 value.

Materials:

-

Purified ALDH (e.g., from rat liver mitochondria or recombinant human ALDH2)

-

Potassium phosphate buffer (pH 7.4)

-

NAD+ solution

-

Acetaldehyde solution

-

Inhibitor stock solution (this compound dissolved in a suitable solvent like DMSO)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, NAD+, and the ALDH enzyme solution in a cuvette.

-

Add the inhibitor at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the acetaldehyde substrate.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Analytical Method for Metabolite Quantification

While a specific method for this compound is not detailed in the literature, modern analytical techniques like Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the standard for quantifying small molecule metabolites in biological matrices. The following is a generalized workflow based on methods for related disulfiram metabolites.

Principle: The metabolite is extracted from a biological sample (e.g., plasma), separated from other components by UPLC, and then detected and quantified by MS/MS based on its specific mass-to-charge ratio and fragmentation pattern.

Procedure:

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.

-

Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., a C18 column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is used to separate the metabolites.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., by electrospray ionization - ESI) and detected in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Synthesis of this compound

Discussion and Future Directions

This compound is a critical metabolite in the pharmacological cascade of disulfiram, exhibiting potent and irreversible inhibition of ALDH2. Its high reactivity, as suggested by its potent enzyme inhibition and potential for rapid reaction with cellular thiols like glutathione, may explain the challenges in its in vivo detection and the lack of comprehensive pharmacokinetic data.[1][3]

Future research should focus on developing highly sensitive analytical methods to detect and quantify this compound in human plasma to better understand its pharmacokinetic profile and its direct contribution to the therapeutic and adverse effects of disulfiram. Further elucidation of the specific enzymatic pathways responsible for its formation and degradation will also be crucial. A deeper understanding of this potent metabolite will undoubtedly aid in the development of more targeted and safer therapies for alcohol use disorder and potentially other conditions where ALDH inhibition is a therapeutic goal.

Conclusion

This compound stands out as a key active metabolite of disulfiram, characterized by its potent and irreversible inhibition of aldehyde dehydrogenase. While its in vivo role and pharmacokinetics require further investigation, the existing data underscore its significance in the mechanism of action of disulfiram. This technical guide provides a consolidated resource of the current knowledge on this metabolite, intended to support ongoing and future research in this important area of pharmacology and drug development.

References

- 1. S-methyl-N,N-diethylthiocarbamate sulfoxide and this compound, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-methyl N,N-diethylthiocarbamate sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-methyl N,N-diethylthiolcarbamate sulfone, an in vitro and in vivo inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of S-Methyl-N,N-diethylthiocarbamate Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-N,N-diethylthiocarbamate sulfone (MeDTC sulfone), also known as DETC-Me sulfone, is a potent, irreversible inhibitor of aldehyde dehydrogenase (ALDH), particularly the mitochondrial low Km isoform (ALDH2).[1][2][3] It is considered a potential active metabolite of disulfiram, a drug used in the treatment of alcoholism.[1][3] This document provides a comprehensive overview of the mechanism of action of MeDTC sulfone, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways.

Core Mechanism of Action: Irreversible Inhibition of Aldehyde Dehydrogenase

The primary molecular mechanism of this compound is the time-dependent, irreversible inactivation of aldehyde dehydrogenase (ALDH).[1][3] This inhibition is particularly potent against the low Km mitochondrial ALDH (ALDH2), the key enzyme responsible for the oxidation of acetaldehyde, a toxic metabolite of ethanol.[1][2][3] The inactivation of ALDH2 leads to the accumulation of acetaldehyde following ethanol ingestion, causing the unpleasant physiological effects associated with disulfiram therapy.[1]

The inhibition of ALDH by MeDTC sulfone follows pseudo-first-order kinetics.[1][3] The irreversible nature of the inhibition is demonstrated by the fact that dilution of the inhibited enzyme does not lead to the restoration of its activity.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the inhibitory activity of this compound on aldehyde dehydrogenase.

| Inhibitor | Preparation | IC50 (µM) | Reference |

| MeDTC sulfone | Detergent-solubilized rat liver mitochondria | 0.53 ± 0.11 | [3] |

| MeDTC sulfone | In vitro | 0.42 ± 0.04 | [1] |

| MeDTC sulfone | In vitro | 3.8 | [2] |

| MeDTC sulfone | Intact rat liver mitochondria | 9.2 ± 3.6 | [3] |

| Disulfiram | Detergent-solubilized rat liver mitochondria | 7.4 ± 1.0 | [3] |

| Disulfiram | In vitro | 7.5 ± 1.2 | [1] |

Table 1: In Vitro Inhibitory Potency (IC50) of this compound against Aldehyde Dehydrogenase.

| Inhibitor | Parameter | Value | Condition | Reference |

| MeDTC sulfone | t1/2 of inactivation | 3.5 min | 0.6 µM inhibitor concentration | [3] |

| MeDTC sulfone | Apparent half-life | 2.1 min | 0.6 µM inhibitor concentration | [1] |

| MeDTC sulfone | In vivo ID50 | 170 µmol/kg (31 mg/kg) | - | [2] |

| MeDTC sulfone | Maximum in vivo inhibition | 60% | 8 hours post-administration | [2] |

Table 2: Kinetic and In Vivo Inhibition Data for this compound.

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic conversion of disulfiram to this compound and its subsequent mechanism of ALDH2 inhibition.

Caption: Proposed metabolic pathway of Disulfiram to MeDTC Sulfone.

Caption: Mechanism of ALDH2 inhibition by MeDTC Sulfone and protective factors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the mechanism of action of this compound.

In Vitro Inhibition of Aldehyde Dehydrogenase

Objective: To determine the in vitro inhibitory potency (IC50) of MeDTC sulfone on ALDH activity.

Materials:

-

Rat liver mitochondria (either detergent-solubilized or intact)

-

This compound

-

Buffer solution (e.g., sodium phosphate buffer)

-

NAD+

-

Acetaldehyde

-

Spectrophotometer

Protocol:

-

Isolate rat liver mitochondria using standard differential centrifugation techniques.

-

For experiments with solubilized mitochondria, treat the mitochondrial preparation with a detergent (e.g., Triton X-100).

-

Pre-incubate the mitochondrial preparation (either intact or solubilized) with varying concentrations of MeDTC sulfone for a defined period (e.g., 10 minutes).[3]

-

Initiate the enzymatic reaction by adding NAD+ and acetaldehyde.

-

Monitor the rate of NAD+ reduction to NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.

-

Calculate the ALDH activity for each concentration of the inhibitor.

-

Determine the IC50 value, the concentration of MeDTC sulfone that causes 50% inhibition of ALDH activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Time-Dependent Inactivation of Aldehyde Dehydrogenase

Objective: To characterize the time-dependent nature of ALDH inhibition by MeDTC sulfone.

Protocol:

-

Incubate the ALDH enzyme preparation with a fixed concentration of MeDTC sulfone (e.g., 0.6 µM).[1][3]

-

At various time intervals, withdraw aliquots of the incubation mixture.

-

Immediately measure the remaining ALDH activity in each aliquot as described in the in vitro inhibition protocol.

-

Plot the natural logarithm of the remaining enzyme activity against time.

-

A linear plot indicates pseudo-first-order kinetics. The apparent half-life (t1/2) of inactivation can be calculated from the slope of the line.[1][3]

Effect of Glutathione and NAD+ on Inhibition

Objective: To investigate the influence of cellular thiols and cofactors on the inhibitory activity of MeDTC sulfone.

Protocol:

-

Glutathione (GSH) protection:

-

Pre-incubate the ALDH enzyme preparation with varying concentrations of GSH (e.g., 50 to 1000 µM) before adding MeDTC sulfone.[3]

-

Alternatively, add GSH to MeDTC sulfone before incubation with the enzyme.[1]

-

Determine the IC50 of MeDTC sulfone in the presence of GSH. A significant increase in the IC50 value indicates that GSH protects the enzyme from inhibition.[1][3]

-

-

NAD+ protection:

-

Pre-incubate the ALDH enzyme with varying concentrations of NAD+ before the addition of MeDTC sulfone.[3]

-

Measure the ALDH activity and assess the degree of protection afforded by NAD+.

-

Other Potential Mechanisms and Therapeutic Applications

While the primary mechanism of action of this compound is ALDH inhibition, research suggests other potential applications. Studies on Pseudomonas aeruginosa have shown that MeDTC sulfone can inhibit betaine aldehyde dehydrogenase (PaBADH), an enzyme crucial for the bacterium's survival in certain environments.[4] This suggests a potential role for MeDTC sulfone as an antibacterial agent.[4]

It is important to distinguish MeDTC sulfone from its sulfoxide counterpart, S-Methyl-N,N-diethylthiocarbamate sulfoxide (MeDTC sulfoxide). While both are metabolites of disulfiram, MeDTC sulfoxide has been investigated for its neuroprotective effects, acting as a partial antagonist of glutamate receptors and reducing endoplasmic reticulum stress.[5]

Conclusion

This compound is a potent, irreversible inhibitor of mitochondrial aldehyde dehydrogenase (ALDH2). Its high reactivity, particularly towards thiols, is a key feature of its mechanism. The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding for researchers and professionals in drug development. Further investigation into its potential antibacterial properties may open new avenues for its therapeutic use.

References

- 1. S-methyl N,N-diethylthiocarbamate sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-methyl N,N-diethylthiolcarbamate sulfone, an in vitro and in vivo inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-methyl-N,N-diethylthiocarbamate sulfoxide and this compound, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The disulfiram metabolites S-methyl-N,N-diethyldithiocarbamoyl sulfoxide and S-methyl-N,N-diethylthiocarbamoyl sulfone irreversibly inactivate betaine aldehyde dehydrogenase from Pseudomonas aeruginosa, both in vitro and in situ, and arrest bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO) as a novel therapy for stroke in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Methyl-N,N-diethylthiocarbamate Sulfone: A Potent, Irreversible Inhibitor of Aldehyde Dehydrogenase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

S-Methyl-N,N-diethylthiocarbamate sulfone (MeDTC sulfone) has emerged as a highly potent, irreversible inhibitor of aldehyde dehydrogenase (ALDH), particularly the low K_m_ mitochondrial isoform (ALDH2). As a potential active metabolite of the well-known alcohol-aversion drug disulfiram, MeDTC sulfone offers a valuable pharmacological tool for studying the physiological and pathological roles of ALDH.[1][2] This technical guide provides an in-depth overview of MeDTC sulfone, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and associated metabolic pathways.

Mechanism of Action

MeDTC sulfone acts as a time-dependent, irreversible inhibitor of ALDH.[1][2] The inhibitory mechanism is believed to involve the covalent modification of the enzyme's active site.[3] The decline in ALDH activity upon exposure to MeDTC sulfone follows pseudo-first-order kinetics.[1][2] Studies have shown that the presence of the enzyme's substrate (e.g., acetaldehyde) and cofactor (NAD+) can offer complete protection against inhibition by MeDTC sulfone, suggesting that the inhibitor targets the active site.[1] Furthermore, the irreversible nature of the inhibition is demonstrated by the inability to restore enzyme activity upon dilution of the inhibited enzyme.[1][2]

Quantitative Inhibitory Data

The inhibitory potency of this compound against rat liver mitochondrial low K_m_ ALDH (ALDH2) has been quantified in several studies. The following table summarizes the key IC_50_ values reported.

| Inhibitor | Enzyme Source | IC_50_ (µM) | Reference |

| This compound | Rat hepatic low K_m_ mitochondrial ALDH | 0.42 ± 0.04 | [1] |

| This compound | Rat liver mitochondrial low K_m_ ALDH | 0.53 ± 0.11 | [2] |

| This compound | Rat liver mitochondrial low K_m_ ALDH | 3.8 | [4] |

| Disulfiram (for comparison) | Rat hepatic low K_m_ mitochondrial ALDH | 7.5 ± 1.2 | [1] |

| S-Methyl-N,N-diethylthiocarbamate Sulfoxide | Rat liver mitochondrial low K_m_ ALDH | 0.93 ± 0.04 | [2] |

Experimental Protocols

In Vitro ALDH Inhibition Assay (Spectrophotometric)

This protocol describes a standard method to determine the inhibitory activity of compounds against ALDH by monitoring the production of NADH.

Materials:

-

Purified ALDH enzyme (e.g., rat liver mitochondrial ALDH2)

-

Assay Buffer (e.g., sodium pyrophosphate buffer, pH 8.8)

-

NAD+ solution

-

Acetaldehyde solution (substrate)

-

This compound solution (dissolved in a suitable solvent like DMSO)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+ solution, and the ALDH enzyme solution.

-

Add the desired concentration of this compound or the vehicle control (e.g., DMSO).

-

Incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the acetaldehyde substrate.

-

Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH (molar extinction coefficient of 6220 M⁻¹ cm⁻¹).[5]

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the percent inhibition by comparing the reaction velocity in the presence of the inhibitor to the control.

-

To determine the IC_50_ value, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo ALDH Inhibition Assay

This protocol outlines a general procedure to assess the in vivo inhibitory effect of this compound on ALDH activity in an animal model.

Materials:

-

Animal model (e.g., rats)

-

This compound formulation for administration (e.g., intraperitoneal injection)

-

Tissue homogenization buffer

-

Centrifuge

-

Reagents for in vitro ALDH activity assay (as described above)

Procedure:

-

Administer this compound to the animals at a specific dose (e.g., 170 µmol/kg).[4]

-

At various time points after administration, euthanize the animals and collect the target tissue (e.g., liver).

-

Homogenize the tissue in a suitable buffer and centrifuge to obtain the mitochondrial fraction.

-

Measure the ALDH activity in the mitochondrial fraction using the in vitro spectrophotometric assay described previously.

-

Compare the ALDH activity in the treated animals to that in vehicle-treated control animals to determine the extent of in vivo inhibition. An ID_50_ (the dose required to inhibit 50% of the enzyme activity in vivo) of 170 µmol/kg (31 mg/kg) has been reported for MeDTC sulfone in rats, with maximum inhibition observed 8 hours after administration.[4]

Metabolic Pathway and Logical Relationships

The following diagrams illustrate the metabolic conversion of disulfiram and the logical workflow for evaluating ALDH inhibitors.

Caption: Metabolic pathway of Disulfiram to its active metabolites.

Caption: Experimental workflow for evaluating ALDH inhibitors.

Conclusion

This compound is a powerful and specific tool for the study of ALDH function. Its irreversible nature and high potency make it a valuable compound for investigating the downstream consequences of ALDH inhibition in various physiological and disease models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this inhibitor in their studies. Further research into the precise mechanism of covalent modification and the development of isoform-specific inhibitors based on this scaffold hold significant promise for future therapeutic applications.

References

- 1. S-methyl N,N-diethylthiocarbamate sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-methyl-N,N-diethylthiocarbamate sulfoxide and this compound, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-methyl N,N-diethylthiolcarbamate sulfone, an in vitro and in vivo inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Irreversible Inhibition of Aldehyde Dehydrogenase by S-Methyl-N,N-diethylthiocarbamate Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the irreversible inhibition of aldehyde dehydrogenase (ALDH) by S-Methyl-N,N-diethylthiocarbamate Sulfone (MeDTC-sulfone). MeDTC-sulfone is a potent, irreversible inhibitor of the low Km mitochondrial ALDH, a critical enzyme in acetaldehyde metabolism.[1] This document details the quantitative inhibitory data, experimental protocols for key assays, and the underlying biochemical pathways and experimental workflows.

Quantitative Inhibition Data

This compound has been identified as a significantly more potent inhibitor of aldehyde dehydrogenase than its parent compound, disulfiram. The following tables summarize the key quantitative data on the inhibition of ALDH by MeDTC-sulfone and related compounds.

| Inhibitor | Enzyme Source | IC50 (µM) | Conditions | Reference |

| MeDTC-sulfone | Rat Hepatic Low Km Mitochondrial ALDH | 0.42 ± 0.04 | In vitro | [1] |

| Disulfiram | Rat Hepatic Low Km Mitochondrial ALDH | 7.5 ± 1.2 | In vitro | [1] |

| MeDTC-sulfone | Rat Liver Mitochondrial Low Km ALDH (ALDH2) | 0.53 ± 0.11 | 10-min incubation with detergent-solubilized mitochondria | [2] |

| MeDTC-sulfoxide | Rat Liver Mitochondrial Low Km ALDH (ALDH2) | 0.93 ± 0.04 | 10-min incubation with detergent-solubilized mitochondria | [2] |

| MeDTC-sulfone | Rat Liver Mitochondrial Low Km ALDH (ALDH2) | 9.2 ± 3.6 | Incubations with intact mitochondria | [2] |

| MeDTC-sulfoxide | Rat Liver Mitochondrial Low Km ALDH (ALDH2) | 0.95 ± 0.30 | Incubations with intact mitochondria | [2] |

| DETC-Me sulfone | Rat Liver Mitochondrial Low Km ALDH (ALDH2) | 3.8 | In vitro | [3] |

| Inhibitor | Concentration (µM) | Apparent Half-life (t1/2) of Inactivation (min) | Kinetic Order | Reference |

| MeDTC-sulfone | 0.6 | 2.1 | Pseudo first-order | [1] |

| MeDTC-sulfone | 0.6 | 3.5 | Apparent pseudo-first-order | [2] |

| MeDTC-sulfoxide | 0.6 | 8.8 | Apparent pseudo-first-order | [2] |

| Inhibitor | In Vivo ID50 (µmol/kg) | In Vivo ID50 (mg/kg) | Time to Maximum Inhibition (hr) | Maximum Inhibition (%) | Reference |

| DETC-Me sulfone | 170 | 31 | 8 | 60 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of ALDH inhibition by MeDTC-sulfone.

Isolation of Rat Liver Mitochondria

A standard procedure for isolating mitochondria from rat liver involves differential centrifugation.

Materials:

-

Male Sprague-Dawley rats

-

Isolation Buffer I: 200 mM mannitol, 50 mM sucrose, 5 mM K2HPO4, 5 mM MOPS, 1 mM EGTA, and 0.1% (w/w) fatty-acid free BSA, pH 7.15.

-

Isolation Buffer II: Same as Isolation Buffer I but without EGTA.

-

Homogenizer with a Teflon pestle

-

Refrigerated centrifuge

Protocol:

-

Euthanize the rat and immediately excise the liver.

-

Place the liver in ice-cold Isolation Buffer I.

-

Mince the liver finely with scissors and wash several times with Isolation Buffer I to remove blood.

-

Homogenize the liver tissue in fresh, ice-cold Isolation Buffer I using a Teflon pestle at approximately 1,600 rpm.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a clean tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Resuspend the mitochondrial pellet in Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes at 4°C.

-

Repeat the wash step with Isolation Buffer II.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration using a suitable method (e.g., BCA assay).

Aldehyde Dehydrogenase Activity Assay

The activity of ALDH is typically determined spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

-

Isolated rat liver mitochondria or purified ALDH

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5

-

NAD+ solution (e.g., 1 mM)

-

Acetaldehyde solution (e.g., 2 mM)

-

Inhibitor stock solution (MeDTC-sulfone)

-

Spectrophotometer capable of reading at 340 nm

Protocol:

-

In a cuvette, combine the assay buffer, NAD+ solution, and the enzyme preparation (e.g., 20 µg of mitochondrial protein).

-

Add the desired concentration of MeDTC-sulfone or vehicle (DMSO) and incubate for a specified period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, acetaldehyde.

-

Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode for a set duration (e.g., 5 minutes).

-

The rate of NADH formation is proportional to the ALDH activity.

Determination of IC50 for an Irreversible Inhibitor

The IC50 for an irreversible inhibitor is time-dependent. A common method involves measuring the remaining enzyme activity after a fixed incubation time with various inhibitor concentrations.

Protocol:

-

Set up a series of reactions as described in the ALDH activity assay protocol.

-

To each reaction, add a different concentration of MeDTC-sulfone, spanning a wide range (e.g., from nanomolar to micromolar). Include a control with no inhibitor.

-

Incubate the enzyme with the inhibitor for a fixed period (e.g., 10 or 15 minutes).

-

Initiate the reaction by adding the substrate and measure the initial reaction rates.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity under the specified conditions.

Kinetic Analysis of Irreversible Inhibition

To determine the kinetic parameters of irreversible inhibition (Ki and kinact), progress curve analysis is often employed.

Protocol:

-

For each inhibitor concentration, continuously monitor the progress of the enzymatic reaction (product formation over time) from the moment the substrate is added.

-

The reaction progress curves will typically show an initial velocity that decreases over time as the enzyme is progressively inactivated.

-

Fit the progress curves to an appropriate equation for irreversible inhibition to obtain the observed rate constant of inactivation (kobs) for each inhibitor concentration.

-

Plot the kobs values against the inhibitor concentration. The resulting plot can be fitted to different models (one-step or two-step irreversible inhibition) to determine the microscopic rate constants Ki and kinact.

In Vivo Inhibition Studies in Rats

Protocol:

-

Administer MeDTC-sulfone (e.g., intraperitoneally) to rats at various doses.

-

At specific time points after administration, euthanize the animals and isolate the liver mitochondria as described previously.

-

Measure the ALDH activity in the isolated mitochondria from treated and control animals.

-

The in vivo inhibitory effect can be quantified by comparing the ALDH activity in the treated groups to the control group. The ID50 is the dose of the inhibitor that causes a 50% reduction in enzyme activity in vivo.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway leading to the formation of MeDTC-sulfone and its subsequent action on ALDH, as well as a typical experimental workflow for its characterization.

Caption: Metabolic activation of Disulfiram and irreversible inhibition of ALDH.

Caption: Workflow for characterizing an irreversible ALDH inhibitor.

References

An In-depth Technical Guide on the Reactivity of S-Methyl-N,N-diethylthiocarbamate Sulfone with Glutathione

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-N,N-diethylthiocarbamate sulfone (DETC-MeSO2), a potential metabolite of the alcohol-aversive drug disulfiram, is a potent, irreversible inhibitor of mitochondrial aldehyde dehydrogenase (ALDH). Its high electrophilicity, however, makes it exceptionally reactive towards cellular nucleophiles, most notably glutathione (GSH). This guide provides a comprehensive technical overview of the reactivity between DETC-MeSO2 and glutathione. Key quantitative data from seminal studies are summarized, detailed experimental protocols are provided, and the underlying chemical and biological relationships are visualized through diagrams. Understanding this rapid conjugation reaction is critical for contextualizing the in vitro potency of DETC-MeSO2 versus its potential physiological activity and for the broader study of electrophilic drug metabolites and cellular defense mechanisms.

Introduction

Disulfiram has been used for decades as a deterrent for alcohol abuse, functioning through the inhibition of aldehyde dehydrogenase (ALDH), the primary enzyme responsible for metabolizing acetaldehyde.[1][2] The accumulation of acetaldehyde leads to unpleasant physiological effects. It is widely believed that disulfiram itself is not the ultimate inhibitor but rather a prodrug that is metabolized to more active species.[1][2] Among the potential candidates are S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) and its further oxidized metabolite, this compound (DETC-MeSO2).[1][3]

DETC-MeSO2 is a highly potent inhibitor of the low K(m) mitochondrial ALDH in vitro, significantly more so than disulfiram itself.[1][2] However, its potency is dramatically attenuated by the presence of glutathione (GSH), the most abundant intracellular non-protein thiol.[1][2] This guide delves into the critical reaction between DETC-MeSO2 and GSH, a key interaction that likely dictates the physiological fate and efficacy of this reactive metabolite.

Reaction Mechanism and Cellular Implications

The core of the interaction between DETC-MeSO2 and glutathione is a classic nucleophilic attack. The sulfone group (-SO2-) is a strong electron-withdrawing group, rendering the adjacent carbamoyl carbon highly electrophilic. The thiol group (-SH) of glutathione, particularly in its thiolate anion form (GS-), is a potent nucleophile.

The reaction proceeds as follows:

-

Nucleophilic Attack: The glutathione thiolate attacks the electrophilic carbamoyl carbon of DETC-MeSO2.

-

Conjugate Formation: This results in the formation of a stable S-(N,N-diethylcarbamoyl)glutathione conjugate and the displacement of the methylsulfinate (CH3SO2-) leaving group.

This process, often referred to as glutathione conjugation, is a primary phase II detoxification pathway for electrophilic xenobiotics.[4] By rapidly scavenging DETC-MeSO2, glutathione effectively prevents the molecule from reaching and inhibiting its intended target, ALDH.[1][2] This protective effect is highly efficient and concentration-dependent.[1] Studies have shown that the irreversible inhibition of ALDH by DETC-MeSO2 cannot be reversed by the subsequent addition of GSH, indicating that GSH's role is preventative rather than restorative.[2] The high reactivity of DETC-MeSO2 with GSH suggests that its in vivo activity may be limited unless it is generated in very close proximity to the ALDH enzyme, minimizing the opportunity for intracellular scavenging.[1][5]

Caption: Proposed reaction of DETC-MeSO2 with glutathione.

Quantitative Data

The interaction between DETC-MeSO2 and glutathione has been quantified primarily through its effect on the inhibition of aldehyde dehydrogenase. The following tables summarize the key findings from foundational studies.

Table 1: In Vitro Inhibition of Rat Liver Mitochondrial Low K(m) ALDH

| Compound | IC50 (µM) ± SD | Conditions | Reference |

| Disulfiram | 7.5 ± 1.2 | Detergent-solubilized mitochondria | [2] |

| DETC-MeSO2 | 0.42 ± 0.04 | Detergent-solubilized mitochondria | [2] |

| DETC-MeSO2 | 0.53 ± 0.11 | Detergent-solubilized mitochondria | [1] |

| DETC-MeSO | 0.93 ± 0.04 | Detergent-solubilized mitochondria | [1] |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Protective Effect of Glutathione on ALDH Inhibition by DETC-MeSO2

| Inhibitor | Glutathione (GSH) Conc. (µM) | IC50 (µM) | Fold Increase in IC50 | Reference |

| DETC-MeSO2 | 0 | 0.42 | - | [2] |

| DETC-MeSO2 | Not specified | - | 7- to 14-fold | [2] |

| DETC-MeSO2 | 0 | 0.53 | - | [1] |

| DETC-MeSO2 | 50 | 6.3 | > 10-fold | [1] |

| DETC-MeSO2 | 500 | Inhibition almost abolished | - | [1] |

These data clearly demonstrate the potent inhibitory effect of DETC-MeSO2 on ALDH in a cell-free system and the substantial, concentration-dependent protective effect afforded by glutathione.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative methodologies for the key experiments cited in the literature.

ALDH Activity and Inhibition Assay

This protocol is a synthesized representation for determining the inhibitory effect of compounds on ALDH activity, based on methods described by Hart and Faiman.[1][2]

Objective: To measure the IC50 of DETC-MeSO2 for mitochondrial ALDH in the presence and absence of glutathione.

Materials:

-

Isolated rat liver mitochondria (solubilized with detergent, e.g., Triton X-100)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetaldehyde (substrate)

-

β-NAD+ (cofactor)

-

DETC-MeSO2 stock solution (in a suitable solvent like DMSO)

-

Glutathione (GSH) stock solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Preparation of Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, NAD+, and the mitochondrial enzyme preparation.

-

Pre-incubation with Glutathione (for protection studies): For experiments testing the protective effect of GSH, add the desired concentration of GSH (e.g., 50 µM) to the reaction mixture and pre-incubate for a short period (e.g., 5 minutes) at room temperature.

-

Addition of Inhibitor: Add various concentrations of DETC-MeSO2 to the cuvettes. Include a control with no inhibitor. Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, acetaldehyde.

-

Measurement of Activity: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH. The rate of this increase is proportional to ALDH activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of DETC-MeSO2 relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for ALDH inhibition assay.

Glutathione Depletion/Conjugation Assay

This protocol provides a general framework for observing the direct reaction between DETC-MeSO2 and GSH.

Objective: To determine if DETC-MeSO2 directly consumes glutathione.

Materials:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Glutathione (GSH) solution of known concentration

-

DETC-MeSO2 stock solution

-

Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

-

Spectrophotometer capable of reading at 412 nm

-

Optional: HPLC with mass spectrometry (LC-MS) for adduct identification

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the phosphate buffer and GSH solution.

-

Initiate Reaction: Add DETC-MeSO2 to the tube to initiate the reaction. Include a control tube with no DETC-MeSO2. Incubate at room temperature for a set time course (e.g., 0, 5, 15, 30 minutes).

-

Quantification of Remaining GSH (DTNB Assay):

-

At each time point, take an aliquot of the reaction mixture.

-

Add Ellman's Reagent (DTNB). DTNB reacts with free thiols to produce a yellow-colored product (TNB) that absorbs light at 412 nm.

-

Measure the absorbance at 412 nm.

-

A decrease in absorbance over time in the DETC-MeSO2-treated sample compared to the control indicates GSH consumption.

-

-

Identification of Conjugate (LC-MS Analysis - Optional):

-

Inject aliquots from the reaction mixture into an LC-MS system.

-

Develop a method to separate the reactants (GSH, DETC-MeSO2) from the potential conjugate product.

-

Use the mass spectrometer to identify a new peak with a mass corresponding to the expected S-(N,N-diethylcarbamoyl)glutathione adduct.

-

Signaling Pathways

The formation of glutathione S-conjugates is not merely a detoxification event; these adducts can play roles in cellular signaling. While specific pathways directly activated by the DETC-MeSO2-GSH adduct are not yet fully elucidated, the broader context of electrophile-GSH adduct signaling provides a framework for potential downstream effects.

-

Nrf2 Pathway Activation: Electrophiles are known activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.[6] The depletion of the cellular glutathione pool by DETC-MeSO2 could trigger oxidative stress, leading to the stabilization and nuclear translocation of Nrf2. This, in turn, would upregulate the expression of antioxidant genes, including those involved in glutathione synthesis, as a compensatory mechanism.[4][6]

-

Modulation of Kinase Signaling: Glutathione S-transferases (GSTs), which can catalyze conjugation reactions, have been shown to modulate signaling pathways that control cell proliferation and death, such as the MAPK/ERK pathway.[7] The formation and transport of GSH adducts can influence the activity of these kinases.

-

Efflux and Transport: Glutathione S-conjugates are typically exported from the cell by ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated proteins (MRPs).[8] The active transport of the DETC-MeSO2-GSH adduct out of the cell is the final step in its detoxification and prevents its intracellular accumulation.

Caption: Potential cellular signaling events following exposure to DETC-MeSO2.

Conclusion

This compound is a molecule of significant interest due to its potent inhibitory action on aldehyde dehydrogenase. However, its chemical reactivity presents a classic case of a double-edged sword. The same electrophilicity that makes it an effective inhibitor also renders it highly susceptible to rapid inactivation by glutathione. The data conclusively show that glutathione can effectively protect ALDH from inhibition by DETC-MeSO2 through a direct conjugation reaction. This interaction is a critical determinant of the compound's biological activity and highlights the efficiency of cellular detoxification pathways. For drug development professionals, this case underscores the importance of considering reactivity with endogenous nucleophiles when evaluating the potential of highly reactive lead compounds. Future research may focus on identifying the specific signaling consequences of DETC-MeSO2-GSH adduct formation and transport, further illuminating the complex interplay between electrophilic metabolites and cellular defense and signaling networks.

References

- 1. S-methyl-N,N-diethylthiocarbamate sulfoxide and this compound, two candidates for the active metabolite of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-methyl N,N-diethylthiocarbamate sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The disulfiram metabolites S-methyl-N,N-diethyldithiocarbamoyl sulfoxide and S-methyl-N,N-diethylthiocarbamoyl sulfone irreversibly inactivate betaine aldehyde dehydrogenase from Pseudomonas aeruginosa, both in vitro and in situ, and arrest bacterial growth [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Linking stress-signaling, glutathione metabolism, signaling pathways and xenobiotic transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of S-Methyl-N,N-diethylthiocarbamate Sulfone (DETC-MeSO2): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-N,N-diethylthiocarbamate Sulfone (DETC-MeSO2), a dioxygenated metabolite of disulfiram, is a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes.[1] This technical guide provides a comprehensive overview of the in vitro studies conducted on DETC-MeSO2, focusing on its inhibitory activity, mechanism of action, and the experimental methodologies employed in its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and related scientific fields.

Core Activity: Aldehyde Dehydrogenase Inhibition

The primary in vitro biological activity of DETC-MeSO2 is the potent and irreversible inhibition of low Km mitochondrial aldehyde dehydrogenase (ALDH2), a key enzyme in alcohol metabolism.[2][3] Studies have also demonstrated its inhibitory effects on other aldehyde dehydrogenases, such as betaine aldehyde dehydrogenase (PaBADH) in Pseudomonas aeruginosa.[4]

Quantitative Inhibitory Data

The inhibitory potency of DETC-MeSO2 against various aldehyde dehydrogenases has been quantified in several in vitro studies. The following table summarizes the key quantitative data.

| Enzyme Target | Organism/Source | IC50 Value (µM) | Notes |

| Low Km Mitochondrial ALDH (ALDH2) | Rat Liver | 0.42 ± 0.04 | Compared to disulfiram (IC50 = 7.5 ± 1.2 µM) under the same conditions.[2] |

| Low Km Mitochondrial ALDH (ALDH2) | Rat Liver | 3.8 | In a separate study.[3] |

| Low Km Mitochondrial ALDH (ALDH2) | Rat Liver Mitochondria (detergent-solubilized) | 0.53 ± 0.11 | Compared to S-methyl-N,N-diethylthiocarbamate sulfoxide (MeDTC-SO) (IC50 = 0.93 ± 0.04 µM) and disulfiram (IC50 = 7.4 ± 1.0 µM).[5] |

| Low Km Mitochondrial ALDH (ALDH2) | Rat Liver Mitochondria (intact) | 9.2 ± 3.6 | Potency is reversed compared to MeDTC-SO (IC50 = 0.95 ± 0.30 µM) in intact mitochondria.[5] |

| Betaine Aldehyde Dehydrogenase (PaBADH) | Pseudomonas aeruginosa | Potent inhibitor | Ranked in potency as: MeDDTC-SO2 > Disulfiram > MeDTC-SO2 > MeDDTC-SO > MeDTC-SO.[4] |

Mechanism of Action

In vitro studies have elucidated that DETC-MeSO2 acts as a time-dependent, irreversible inhibitor of ALDH2.[2][5] The inhibition follows pseudo-first-order kinetics, with an apparent half-life of inactivation of 2.1 minutes at a concentration of 0.6 µM.[2] The irreversible nature of the inhibition is demonstrated by the fact that dilution of the inhibited enzyme does not restore its activity.[2]

The enzyme's substrate (acetaldehyde) and cofactor (NAD+) offer protection against inhibition by DETC-MeSO2.[2] Complete protection is observed when both acetaldehyde (80 µM) and NAD+ (0.5 mM) are present.[2] Thiol-containing compounds such as glutathione (GSH) and dithiothreitol (DTT) can also reduce the inhibitory potency of DETC-MeSO2, increasing its IC50 value by 7- to 14-fold when pre-incubated with the inhibitor.[2] However, these thiols cannot restore the activity of the already inhibited enzyme.[2]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies for key in vitro experiments based on published literature.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This assay is designed to determine the inhibitory potency (IC50) of DETC-MeSO2 on ALDH activity.

1. Enzyme and Substrate Preparation:

-

Enzyme Source: Isolated and purified low Km mitochondrial aldehyde dehydrogenase (ALDH2) from rat liver or recombinant human ALDH2.

-

Substrate Solution: A freshly prepared solution of acetaldehyde in a suitable buffer.

-

Cofactor Solution: A solution of Nicotinamide Adenine Dinucleotide (NAD+) in a suitable buffer.

2. Incubation and Reaction:

-